Methyl 4-bromo-2-cyano-5-fluorophenylacetate
Overview
Description
Methyl 4-bromo-2-cyano-5-fluorophenylacetate is an organic compound with the molecular formula C10H7BrFNO2 It is a derivative of phenylacetate, featuring bromine, cyano, and fluorine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-cyano-5-fluorophenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenylacetate precursor, followed by the introduction of cyano and fluorine groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-cyano-5-fluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in Suzuki-Miyaura and other coupling reactions to form complex molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to optimize the outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted phenylacetates, while coupling reactions can produce biaryl compounds with extended conjugation.
Scientific Research Applications
Methyl 4-bromo-2-cyano-5-fluorophenylacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-cyano-5-fluorophenylacetate involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups like cyano and fluorine can influence its reactivity and binding affinity to biological molecules. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-5-cyano-2-fluorophenylacetate
- Methyl 4-chloro-2-cyano-5-fluorophenylacetate
- Methyl 4-bromo-2-cyano-5-chlorophenylacetate
Uniqueness
Methyl 4-bromo-2-cyano-5-fluorophenylacetate is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of bromine, cyano, and fluorine groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
methyl 2-(4-bromo-2-cyano-5-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)4-6-3-9(12)8(11)2-7(6)5-13/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETCIAJSTXGCBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1C#N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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